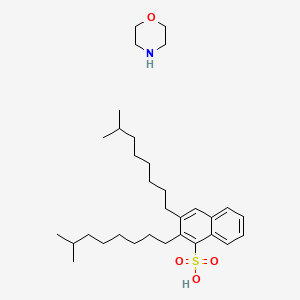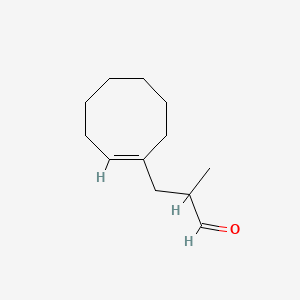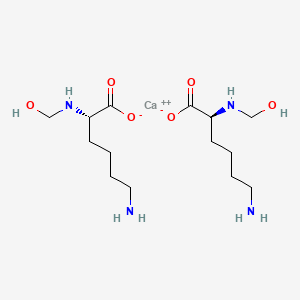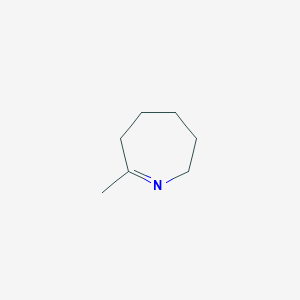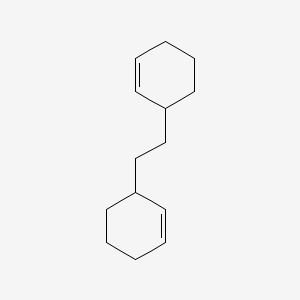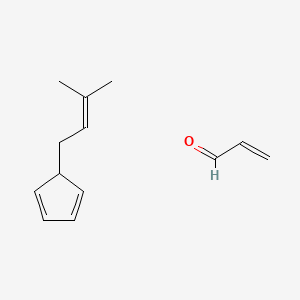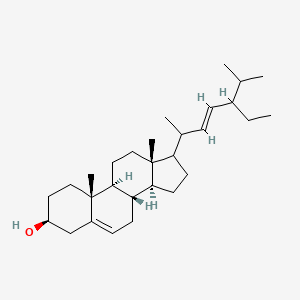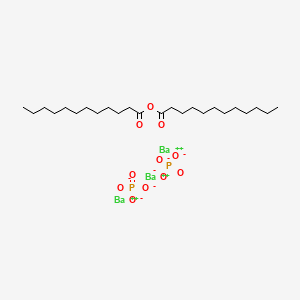
Lauric acid, monoanhydride with phosphoric acid, barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauric acid, monoanhydride with phosphoric acid, barium salt is a chemical compound with the molecular formula C24H46Ba3O11P2 It is a complex compound formed by the reaction of lauric acid, phosphoric acid, and barium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lauric acid, monoanhydride with phosphoric acid, barium salt typically involves the reaction of lauric acid with phosphoric acid to form the monoanhydride, followed by the addition of barium to form the final salt. The reaction conditions usually include controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where lauric acid and phosphoric acid are mixed under controlled conditions. The addition of barium is carefully monitored to achieve the desired product. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Lauric acid, monoanhydride with phosphoric acid, barium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Lauric acid, monoanhydride with phosphoric acid, barium salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of lauric acid, monoanhydride with phosphoric acid, barium salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Lauric acid, monoanhydride with phosphoric acid, calcium salt
- Lauric acid, monoanhydride with phosphoric acid, magnesium salt
- Lauric acid, monoanhydride with phosphoric acid, sodium salt
Uniqueness
Lauric acid, monoanhydride with phosphoric acid, barium salt is unique due to its specific combination of lauric acid, phosphoric acid, and barium
Properties
CAS No. |
84625-52-5 |
|---|---|
Molecular Formula |
C24H46Ba3O11P2 |
Molecular Weight |
984.5 g/mol |
IUPAC Name |
barium(2+);dodecanoyl dodecanoate;diphosphate |
InChI |
InChI=1S/C24H46O3.3Ba.2H3O4P/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-24(26)22-20-18-16-14-12-10-8-6-4-2;;;;2*1-5(2,3)4/h3-22H2,1-2H3;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6 |
InChI Key |
DOZVBKHJRPQTPC-UHFFFAOYSA-H |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


